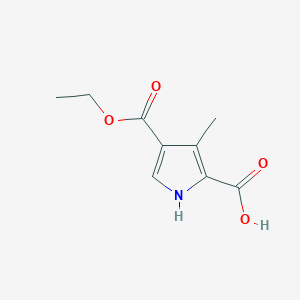

4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid

描述

属性

IUPAC Name |

4-ethoxycarbonyl-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-3-14-9(13)6-4-10-7(5(6)2)8(11)12/h4,10H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGWAQNTAWYBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280382 | |

| Record name | 4-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90610-58-5 | |

| Record name | 4-Ethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90610-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 16662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090610585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16662 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes:

- Formation of the pyrrole ring through cyclization reactions.

- Introduction of the ethoxycarbonyl group via esterification.

- Oxidation to introduce the carboxylic acid group.

化学反应分析

Types of Reactions: 4-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of halogenated or acylated pyrrole derivatives.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, leading to the formation of more complex molecules. It is commonly used in the synthesis of pyrrole derivatives and other heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

Synthetic Routes

The synthesis typically involves cyclization reactions, such as the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds react with primary amines to form pyrroles. The ethoxycarbonyl group can be introduced through esterification processes, followed by oxidation to yield the carboxylic acid.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines .

Drug Development

The compound is explored as a precursor for pharmaceutical compounds. Its ability to interact with biological targets makes it a candidate for drug development, particularly in creating new therapeutic agents against diseases such as tuberculosis . The structure–activity relationship (SAR) studies have demonstrated that modifications to the pyrrole ring can enhance biological activity while reducing toxicity .

Industrial Applications

Dyes and Pigments Production

In industry, this compound is utilized in the production of dyes and pigments due to its chromophoric properties. This application leverages its ability to form stable colored complexes with metal ions, making it valuable in textile and paint industries.

Material Science

The compound's functional groups allow for modifications that can enhance material properties, making it suitable for developing new materials with specific characteristics.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of synthesized pyrrole derivatives based on this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Drug Development for Tuberculosis

Research focused on derivatives of this compound showed promising results as inhibitors against Mycobacterium tuberculosis. Compounds derived from this compound displayed low cytotoxicity while maintaining high efficacy against drug-resistant strains .

作用机制

The mechanism of action of 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

相似化合物的比较

Structural Features and Substituent Effects

The following table highlights key structural differences among pyrrole-2-carboxylic acid derivatives:

Key Observations :

- Steric Hindrance : Bulky substituents like benzoxazole-methyl (compound 182) or cyclopropyl groups (compound 254) reduce reactivity at position 4, influencing coupling reactions .

- Biological Relevance : Fluorinated analogs (e.g., compound 208 with 2-fluoro-4-(trifluoromethyl)benzyl) exhibit improved lipophilicity, a critical factor in blood-brain barrier penetration .

Physicochemical Properties and Characterization

Limited data exist for the target compound, but comparisons with analogs reveal trends:

生物活性

Overview

4-(Ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by its unique ethoxycarbonyl and carboxylic acid functional groups. These structural features contribute to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 197.19 g/mol. The compound features:

- Ethoxycarbonyl group at the 4-position

- Carboxylic acid group at the 2-position

- Methyl group at the 3-position

These functional groups are crucial for the compound's reactivity and interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The ethoxycarbonyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, enhancing binding affinity and specificity.

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, a study evaluating various pyrrole derivatives found that certain compounds demonstrated potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Antimicrobial Activity (MIC μg/mL) | Target Organisms |

|---|---|---|

| This compound | < 50 | Staphylococcus aureus, Escherichia coli |

| Control (Standard Antibiotic) | < 10 | Various Bacteria |

This table illustrates that while the compound shows promising antimicrobial activity, it may not be as potent as standard antibiotics.

Anticancer Activity

In vitro studies have also explored the anticancer potential of this compound. A notable investigation involved testing its effects on human carcinoma cell lines:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A-431 (epidermoid carcinoma) | 12.5 | Significant inhibition of cell proliferation |

| MDA-MB-468 (breast cancer) | 9.4 | Induced apoptosis in treated cells |

These results indicate that this compound has potential as an anticancer agent, particularly against specific cancer cell lines.

Case Studies

- Antimicrobial Screening : A series of experiments were conducted to evaluate the antimicrobial efficacy of various pyrrole derivatives, including the target compound. The results indicated that modifications to the ethoxycarbonyl group could enhance activity against resistant bacterial strains.

- Antitumor Evaluations : A study synthesized several derivatives based on the structure of this compound and assessed their antitumor properties in vitro. The findings suggested that these derivatives could inhibit tumor growth effectively, warranting further investigation into their mechanisms.

常见问题

Q. What are the optimized synthetic routes for 4-(ethoxycarbonyl)-3-methyl-1H-pyrrole-2-carboxylic acid, and how do reaction conditions affect yield?

Methodological Answer: The synthesis typically involves coupling reactions using ethyl 3-methyl-1H-pyrrole-2-carboxylate as a precursor. For example, acylation with substituted benzoyl chlorides under anhydrous conditions (e.g., CCl₄ with triethylamine as a base) yields derivatives with moderate to high purity (45–95%) . Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophilic substitution.

- Catalyst/base : Triethylamine or diisopropylethylamine enhances nucleophilicity of the pyrrole nitrogen .

- Purification : Silica gel chromatography is critical for isolating the carboxylic acid derivative, with yields ranging from 60% to 95% depending on substituents .

Q. How is structural confirmation achieved for this compound and its derivatives?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard:

- ¹H NMR : Key signals include the ethoxy group (δ ~1.32 ppm, triplet for CH₃CH₂O) and pyrrole protons (δ ~6.3–7.6 ppm for aromatic H). Methyl groups at C3 appear as singlets (δ ~2.2 ppm) .

- ESIMS : Molecular ion peaks (e.g., m/z 339.3 for methoxy-substituted derivatives) confirm molecular weight .

- HPLC : Purity >95% is achievable with gradient elution (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can contradictory NMR data between studies be resolved for structurally similar pyrrole derivatives?

Methodological Answer: Discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomeric shifts : The 1H-pyrrole ring can exhibit keto-enol tautomerism, altering chemical shifts. DMSO-d₆ stabilizes enolic forms, while CDCl₃ favors keto forms .

- Solvent polarity : Compare spectra across solvents (e.g., DMSO vs. CDCl₃) to identify solvent-dependent shifts .

- 2D NMR : Use HSQC or HMBC to resolve ambiguous assignments, particularly for overlapping methyl or carbonyl signals .

Q. What strategies are effective for modifying the ethoxycarbonyl group to enhance bioactivity?

Methodological Answer: Functional group transformations include:

- Hydrolysis : Convert the ethoxycarbonyl to a carboxylic acid using NaOH/EtOH (yields ~70–80%), enabling further conjugation (e.g., amide formation) .

- Ester exchange : React with alkyl halides (e.g., 2-methylpropyl bromide) in the presence of K₂CO₃ to generate bulkier esters, improving lipophilicity .

- Biological activity : Derivatives with trifluoromethyl or cyclopropyl substituents show enhanced antioxidant or enzyme inhibition properties (e.g., IC₅₀ < 10 µM in DPPH assays) .

Q. How can computational methods guide the design of pyrrole-based analogs with improved stability?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2 or NADPH oxidase) .

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., electron-withdrawing groups stabilize the pyrrole ring) .

- ADMET prediction : Tools like SwissADME evaluate logP, solubility, and metabolic stability to prioritize analogs for synthesis .

Data Analysis & Experimental Design

Q. How should researchers handle low yields in multi-step syntheses of pyrrole derivatives?

Methodological Answer:

- Intermediate characterization : Use LC-MS to identify unstable intermediates (e.g., acylated pyrroles prone to hydrolysis) .

- Reaction monitoring : Track progress via TLC (e.g., CH₂Cl₂/EtOH 10:1) to optimize reaction times .

- Protecting groups : Introduce Fmoc or tert-butoxycarbonyl (Boc) groups to protect reactive sites during acylation .

Q. What analytical techniques are critical for assessing purity in biologically active derivatives?

Methodological Answer:

- HPLC-DAD : Detect impurities at 254 nm using C18 columns (e.g., 97–99% purity for pyridyl-substituted analogs) .

- Elemental analysis : Confirm stoichiometry (C, H, N) within ±0.4% deviation .

- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for salts or hydrates .

Contradictory Findings & Troubleshooting

Q. Why do some studies report conflicting bioactivity data for pyrrole-carboxylic acid derivatives?

Methodological Answer:

- Assay variability : Standardize DPPH or FRAP antioxidant assays (e.g., fixed incubation times and concentrations) .

- Cellular models : Differences in cell lines (e.g., HepG2 vs. RAW264.7) may alter ROS scavenging outcomes .

- Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。